molecular formula C17H13F3N2O4 B2969613 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide CAS No. 851989-19-0

3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide

Cat. No. B2969613
CAS RN: 851989-19-0
M. Wt: 366.296
InChI Key: YAHOETWQDSZANG-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including an oxazolone ring and a trifluoromethoxy group attached to a phenyl ring . Oxazolones are significant in the fields of organic synthesis and drug development . The trifluoromethoxy group is a chemical group where the hydrogen atoms of a methoxy group are replaced by fluorine atoms .


Synthesis Analysis

The synthesis of oxazol-2(3H)-one derivatives often requires high temperatures, metal catalysts, complex substrates, or multi-step reactions . A method has been reported for the synthesis of oxazol-2(3H)-ones from readily available diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction .


Molecular Structure Analysis

The trifluoromethoxy group can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms, or as a trifluoromethyl group attached to the rest of the molecule by a bridging oxygen atom .


Chemical Reactions Analysis

Protodeboronation of alkyl boronic esters has been reported, which could potentially be relevant to the synthesis of this compound .

Scientific Research Applications

Medicinal Chemistry Applications

Research has explored compounds with similar structural motifs for their potential in treating various diseases. For instance, studies on neurokinin-1 receptor antagonists, which share a resemblance in structural complexity and design strategies, have shown efficacy in preclinical tests relevant to emesis and depression (Harrison et al., 2001). Another investigation into the antioxidant and anticancer activities of novel derivatives, including similar structural frameworks, found certain compounds to exhibit significant efficacy against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Molecular Structure and Synthesis

The structural analysis and synthesis of complex molecules with similar backbones to our compound of interest have been a focus of several studies. For example, the electron impact mass spectra analysis of 2‐[acyl(alkyl)amino]oxazoles offered insights into the mass spectral behavior and cleavage patterns of these compounds (Mallen et al., 1979). Moreover, novel synthetic routes have been developed to create 1,4,5-trisubstituted 1,2,3-triazoles, demonstrating the versatility and potential of similar structures in creating biologically active compounds (Ahmed et al., 2016).

Antimicrobial and Antioxidant Activity

Compounds with structural elements akin to "3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide" have been investigated for their antimicrobial and antioxidant properties. A study synthesized 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, showing promising antioxidant activity against several human cell lines, which could be relevant for the compound if its activity aligns with these findings (Kaushik & Luxmi, 2017).

Future Directions

Future research could focus on developing more efficient synthesis methods for this and similar compounds, as well as exploring their potential applications in various fields such as pharmaceuticals .

properties

IUPAC Name

3-(2-oxo-1,3-benzoxazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O4/c18-17(19,20)26-12-7-5-11(6-8-12)21-15(23)9-10-22-13-3-1-2-4-14(13)25-16(22)24/h1-8H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHOETWQDSZANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide

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